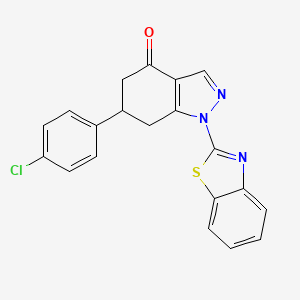![molecular formula C20H15N3O4 B14944066 {4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid](/img/structure/B14944066.png)
{4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID is a complex organic compound that features a triazole and benzoxazepine moiety
Méthodes De Préparation
The synthesis of 2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID involves multiple steps. The triazole ring can be synthesized using methods such as the Einhorn–Brunner reaction or the Pellizzari reaction . The benzoxazepine moiety can be constructed through cyclization reactions involving appropriate precursors. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID can undergo various chemical reactions:
Oxidation: The triazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
Chemistry: It can be used as a ligand in coordination chemistry due to the presence of the triazole ring.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, modulating their activity. The benzoxazepine moiety may also contribute to the compound’s overall biological activity by interacting with specific pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole and benzoxazepine derivatives:
1,2,3-Triazole: Another isomer of triazole with different biological activities.
1,2,4-Triazole: Known for its use in antifungal drugs like fluconazole and itraconazole.
Benzoxazepine derivatives: These compounds are studied for their potential therapeutic applications, including as antidepressants and antipsychotics. The uniqueness of 2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID lies in its combined structure, which may offer synergistic effects not seen in individual triazole or benzoxazepine compounds.
Propriétés
Formule moléculaire |
C20H15N3O4 |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
2-[4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H15N3O4/c24-19(25)13-27-15-8-5-14(6-9-15)7-10-18-21-20-16-3-1-2-4-17(16)26-12-11-23(20)22-18/h1-12H,13H2,(H,24,25)/b10-7+ |
Clé InChI |
YGLZFLLJIJDIDW-JXMROGBWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=NC(=NN3C=CO2)/C=C/C4=CC=C(C=C4)OCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC(=NN3C=CO2)C=CC4=CC=C(C=C4)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B14943985.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943989.png)
![5-(5-bromo-2-fluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14943995.png)
![3-(4-fluorophenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943996.png)
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14944007.png)


![3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944022.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944028.png)
![N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)
![6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B14944041.png)
![3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14944046.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14944053.png)
